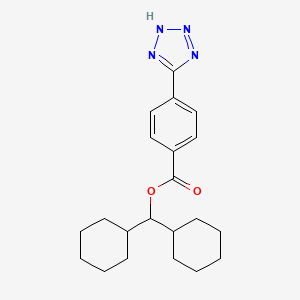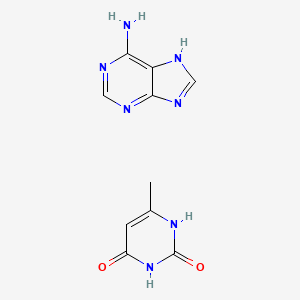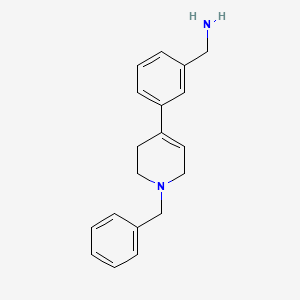![molecular formula C17H16O2 B12531537 3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
3-(tert-Butyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of benzochromenones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a benzochromenone core with a tert-butyl group attached to the third position.
Preparation Methods
The synthesis of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One efficient method involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. This protocol facilitates the oxidative C–C bond formation from chroman-4-ones, leading to the desired product in good to excellent yields . The reaction proceeds in the presence of a catalytic amount of TBAI and TBHP (5–6 M in decane), with an increase in TBHP concentration to 30 mol% significantly enhancing the yield .
Chemical Reactions Analysis
3-(tert-Butyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include TBHP, TBAI, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative C–C bond formation reaction with TBHP and TBAI results in the formation of 4H-chromen-4-ones .
Scientific Research Applications
3-(tert-Butyl)-6H-benzo[c]chromen-6-one has several scientific research applications. It is used in medicinal chemistry for the development of drugs with anti-cancer, antioxidant, anti-ulcer, antifungal, anti-inflammatory, anti-HIV, wound healing, and immune stimulatory properties . Additionally, it possesses enzymatic inhibition properties towards different systems such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These properties make it a valuable compound for research in biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one involves the generation of tertiary butoxide radicals, which undergo oxidative single-electron transformation to form iodochroman-4-one. The hydrogen iodide is then removed from iodochroman-4-one to yield the desired product . This mechanism highlights the compound’s ability to participate in oxidative reactions and form stable products.
Comparison with Similar Compounds
3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as 4H-chromen-4-ones and benzo[c]chromen-6-ones. These compounds share a similar core structure but differ in their substituents and specific properties. For example, 4H-chromen-4-ones are known for their anti-inflammatory and anti-cancer activities, while benzo[c]chromen-6-ones have applications in material science and medicinal chemistry . The presence of the tert-butyl group in this compound provides it with unique steric and electronic properties, distinguishing it from other related compounds.
Similar Compounds
- 4H-chromen-4-ones
- Benzo[c]chromen-6-ones
- Thiophene derivatives
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-tert-butylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O2/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)19-15(13)10-11/h4-10H,1-3H3 |
InChI Key |
FHTFANTVAFMPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
